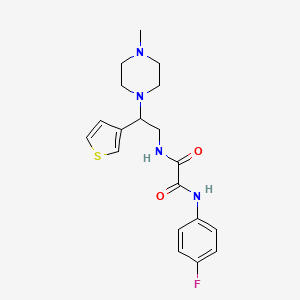

Cyclopropyl(2-methoxypyridin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

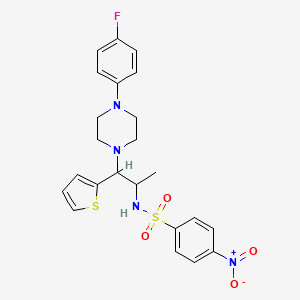

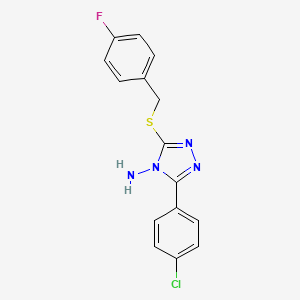

Cyclopropyl(2-methoxypyridin-3-yl)methanamine is a chemical compound with the formula C10H14N2O . It is produced by KISHIDA CHEMICAL CO., LTD .

Molecular Structure Analysis

The molecular structure of Cyclopropyl(2-methoxypyridin-3-yl)methanamine consists of a cyclopropyl group attached to a methanamine, which is further connected to a 2-methoxypyridin-3-yl group . The molecular weight of this compound is 178.23 .Scientific Research Applications

Synthesis Methodologies and Chemical Properties

Synthesis of Optically Active Compounds

A study demonstrates the synthesis of optically active compounds using cyclopropanation with high diastereoselectivity. This process involves electrochemical oxidation and transformation of the cyclopropanated product, showcasing the utility of cyclopropyl derivatives in synthesizing optically active acids (Matsumura et al., 2000).

Chemoenzymatic Route for Synthesis

Another study highlights the preparation of cyclopropyl-2-methoxyethanamine, a key chiral intermediate, via a chemo-enzymatic route using leucine dehydrogenase. This method emphasizes the cyclopropyl group's significance in synthesizing complex organic molecules (Parker et al., 2012).

Cyclopropanation Reactions

Research on the intermolecular Ti(IV)-mediated cyclopropanation reaction for synthesizing substituted phenylcyclopropylamines suggests the application of cyclopropyl derivatives in creating constrained analogues of neurotransmitters, highlighting their potential in neuromodulation studies (Faler & Joullié, 2007).

Spectroscopic and Redox Properties

The structure-dependent spectroscopic and redox properties of copper(I) complexes with cyclopropyl derivatives as ligands indicate the role of these compounds in developing materials with unique electronic properties (Massa et al., 2009).

Potential Biological Activity

NMDA Receptor Antagonists

Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid were synthesized and assessed for their activity as competitive antagonists for the NMDA receptor. These studies showcase the potential of cyclopropyl derivatives in modulating neurotransmitter systems (Dappen et al., 1991).

Antiviral Activity

The synthesis of spiro[cyclopropane-1,2'-adamantan]-2-amines and their evaluation against a wide range of viruses highlight the cyclopropyl group's potential in developing antiviral agents. Some derivatives showed significant activity against influenza A virus, underscoring the importance of cyclopropyl derivatives in antiviral research (Kolocouris et al., 1994).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name |

cyclopropyl-(2-methoxypyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-13-10-8(3-2-6-12-10)9(11)7-4-5-7/h2-3,6-7,9H,4-5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQZCKHGUUXIQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(C2CC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(2-methoxypyridin-3-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide](/img/structure/B2705505.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methyl-1,2,4-triazole-3-carboxylic acid](/img/structure/B2705513.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2705519.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzamide](/img/structure/B2705523.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705525.png)